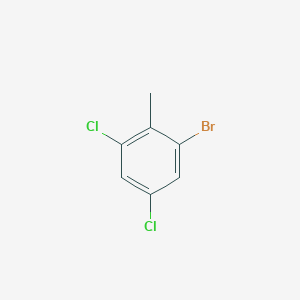

1-Bromo-3,5-dichloro-2-methylbenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3,5-dichloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUISTGVALPMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437562 | |

| Record name | 2-Bromo-4,6-dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115615-19-5 | |

| Record name | 2-Bromo-4,6-dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2-methylbenzene

CAS Number: 115615-19-5

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

1-Bromo-3,5-dichloro-2-methylbenzene is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, two chlorine atoms, and a methyl group on a benzene ring imparts a specific reactivity profile that is of significant interest to researchers in medicinal chemistry, agrochemical science, and materials science. The interplay of the electronic and steric effects of these substituents allows for regioselective functionalization, making it a key component in the construction of novel molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, discusses its reactivity and synthesis, explores its applications in research and development, and outlines essential safety and handling protocols.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.93 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 115615-19-5 | [1][2] |

| Molecular Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.93 g/mol | [1] |

| Physical State | Solid | |

| Purity | Typically ≥98% | [1] |

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the electronic and steric influences of its substituents on the aromatic ring. The bromine and chlorine atoms are ortho, para-directing yet deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect and electron-donating resonance effect. Conversely, the methyl group is an activating and ortho, para-directing group. The interplay of these effects dictates the regioselectivity of further chemical transformations.

The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the chlorine atoms and the methyl group can influence the efficiency and selectivity of these reactions.

Sources

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2-methylbenzene

Introduction

1-Bromo-3,5-dichloro-2-methylbenzene is a polyhalogenated aromatic hydrocarbon, a class of compounds that serves as a cornerstone for synthetic chemists in the pharmaceutical and agrochemical industries. Its specific substitution pattern—a methyl group flanked by a bromine and a chlorine atom, with an additional chlorine in the meta position—creates a unique profile of steric and electronic properties. This guide offers a comprehensive analysis of its chemical properties, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization as a synthetic intermediate.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and analytical characteristics. These properties dictate handling, reaction conditions, and methods for purification and identification.

Core Chemical Properties

This compound is a stable solid under standard laboratory conditions, a key advantage for storage and handling. Its poor solubility in water and good solubility in common organic solvents are typical for halogenated aromatics.

| Property | Value | Source |

| CAS Number | 115615-19-5 | [1][2] |

| Molecular Formula | C₇H₅BrCl₂ | [2][3] |

| Molecular Weight | 239.93 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity | ≥98% | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [6] |

Spectroscopic Signature

Spectroscopic data is critical for confirming the identity and purity of this compound throughout a synthetic workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the two aromatic protons will be influenced by the surrounding halogen atoms.

-

¹³C NMR : The carbon NMR will display seven unique signals corresponding to each carbon atom in the molecule, with the chemical shifts heavily influenced by the attached electronegative halogens.

-

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms, which is invaluable for confirming its elemental composition. The molecular ion peak (M+) would be expected around m/z 238, with other significant peaks corresponding to M+2, M+4, and M+6 due to the natural abundance of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching within the aromatic ring, and strong absorptions in the fingerprint region corresponding to the C-Br and C-Cl bonds.

Synthesis and Reactivity

The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond, which is more susceptible to transformation than the more stable carbon-chlorine bonds.

Synthesis

While specific, high-yield syntheses for this exact isomer are not extensively detailed in readily available literature, general methods for producing polyhalogenated aromatics are well-established. One plausible approach involves the controlled bromination of 1,3-dichloro-2-methylbenzene. The directing effects of the existing chloro and methyl groups would guide the incoming electrophile.

Another patented method for a related compound, 1-bromo-3,5-dichlorobenzene, involves a multi-step process starting from acetanilide, proceeding through chlorination, deacetylation, bromination, and finally, removal of the amino group.[7] This highlights the complex, multi-step syntheses often required for specifically substituted polyhalogenated rings.

Core Reactivity: A Versatile Synthetic Hub

The bromine atom is the primary site of reactivity, making the molecule an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to modern drug discovery.[8]

One of the most fundamental transformations is the formation of the corresponding Grignard reagent, (3,5-dichloro-2-methylphenyl)magnesium bromide. This reaction converts the electrophilic aryl halide into a potent carbon nucleophile.

-

Causality in Solvent Choice : The choice of an ethereal solvent is paramount for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often superior to diethyl ether for aryl halides, particularly those with electron-withdrawing groups.[9] THF's higher boiling point (66 °C vs. 34.6 °C) allows for higher reaction temperatures, which can be critical for initiating the reaction with less reactive halides.[9] Furthermore, THF's superior solvating power helps to stabilize the forming organomagnesium species, often leading to higher yields.[9]

-

Protocol: Grignard Reagent Synthesis

-

Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet to ensure anhydrous conditions.

-

Magnesium : Add magnesium turnings (1.2 equivalents) to the flask. Activate if necessary with a small iodine crystal or 1,2-dibromoethane.[10]

-

Reagent Addition : Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in a dropping funnel.

-

Initiation : Add a small portion (~10%) of the aryl bromide solution to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by a color change to cloudy gray/brown and gentle reflux.[8][10]

-

Completion : Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 1-2 hours to ensure full conversion.

-

Usage : The resulting grayish solution is the Grignard reagent and should be used immediately in the subsequent reaction step.[8][9]

-

-

Troubleshooting Workflow A common failure point is the initiation of the reaction, often due to moisture or passivated magnesium.

Caption: Troubleshooting workflow for Grignard reaction initiation.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high functional group tolerance.[11] this compound is an ideal substrate for this reaction, where the C-Br bond will selectively undergo oxidative addition to the palladium(0) catalyst, leaving the C-Cl bonds intact.

-

Reactivity Principles : The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) complex.[11] The reactivity of the C-Br bond in this molecule is enhanced by the electron-withdrawing nature of the two chlorine atoms, which makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich palladium catalyst.[11]

-

General Protocol: Suzuki-Miyaura Coupling

-

Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[11]

-

Solvent : Add a degassed solvent system, typically a mixture like Toluene/Water or 1,4-Dioxane/Water.[11]

-

Reaction : Heat the reaction mixture (e.g., 80-100 °C) and stir for the required time, monitoring progress by TLC or GC-MS.

-

Workup : Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

-

-

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all halogenated aromatic compounds, proper safety precautions are essential when handling this compound. It is classified as an irritant and requires careful handling to avoid exposure.

| Hazard Information | Precautionary Measures |

| Hazard Statements | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[13] |

| Handling | Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[13][14] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed and store locked up.[13] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13] |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water.[12] |

| First Aid (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13] |

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. Its well-defined reactivity, centered on the selective transformation of the carbon-bromine bond via cornerstone reactions like Grignard formation and Suzuki-Miyaura coupling, allows for the strategic construction of complex molecular architectures. A comprehensive understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the development of novel pharmaceuticals and agrochemicals.

References

- Understanding the Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. (n.d.).

- This compound | 115615-19-5. (2023, April 23). ChemicalBook.

- Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766. (n.d.). PubChem.

- 1-Bromo-2,3-dichloro-5-methylbenzene | C7H5BrCl2 | CID 68843698. (n.d.). PubChem.

- A Comparative Guide: Optimizing Grignard Reactions of 1-Bromo-3,5-dichlorobenzene with Tetrahydrofuran over Diethyl Ether. (n.d.). Benchchem.

- A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4. (n.d.). Benchchem.

- Chemical Safety Data Sheet MSDS / SDS - 1-Bromo-3,5-dichlorobenzene. (2025, February 22). ChemicalBook.

- 1-Bromo-3,5-Dichlorobenzene. (n.d.). Sonal Plasrub Industries Pvt. Ltd.

- An In-depth Technical Guide to 1-Bromo-3,5-dichlorobenzene: Structure, Properties, and Applications in Drug Discovery. (n.d.). Benchchem.

- SAFETY DATA SHEET - 1-Bromo-3,5-dichlorobenzene. (2023, September 29). Fisher Scientific.

- A Comparative Guide to Electrophilic Substitution: Benzene vs. 1-Bromo-3,5-dichlorobenzene. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene. (n.d.). Benchchem.

- 1-Bromo-2-chloro-3,5-dimethylbenzene | C8H8BrCl | CID 44891126. (n.d.). PubChem.

- The Crucial Role of 1-Bromo-3,5-dichlorobenzene in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET. (2019, June 10). Spectrum Chemical.

- Process for the preparation of 1-bromo-3,5-dichlorobenzene. (n.d.). Google Patents.

- SAFETY DATA SHEET. (n.d.).

- 1-Bromo-3,5-dichlorobenzene Market Size, Share Growth, 2031. (2024, April 1). Metastat Insight.

- Process for producing 1-bromo-3,5-dichlorobenzene. (n.d.). Google Patents.

- Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). (n.d.). Cheméo.

- This compound 98%. (n.d.). Advanced ChemBlocks.

- Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube.

- CAS 21900-34-5. (n.d.). Sigma-Aldrich.

- (PDF) 1-Bromo-2,6-BIS(chloromagnesiomethyl)benzene from the attempted synthesis of a doubly benzylic 1,3,5-TRI-grignard reagent. (2025, December 6). ResearchGate.

- Benzene, 1-bromo-3,5-dichloro-. (n.d.). NIST WebBook.

- Suzuki reaction. (n.d.). Wikipedia.

- Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. (2016, June 10). Pendidikan Kimia.

- Suzuki reactions in novel liquids. (n.d.). DiVA portal.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. (n.d.). Google Docs.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Benzene, 1-bromo-3,5-dichloro-. (n.d.). NIST WebBook.

- Suzuki Coupling. (2020, July 11). YouTube.

- 1H NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (400 MHz, CDCl3). (n.d.).

- 5-Bromo-1,3-dichloro-2-methylbenzene | C7H5BrCl2 | CID 641155. (n.d.). PubChem.

- 21900-23-2 Cas No. | 3,4-Dimethylbenzoyl chloride. (n.d.). Apollo Scientific.

- Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry.

Sources

- 1. This compound | 115615-19-5 [chemicalbook.com]

- 2. This compound 98% | CAS: 115615-19-5 | AChemBlock [achemblock.com]

- 3. 1-Bromo-2,3-dichloro-5-methylbenzene | C7H5BrCl2 | CID 68843698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-1,3-dichloro-2-methylbenzene | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sonalplasrubind.com [sonalplasrubind.com]

- 6. nbinno.com [nbinno.com]

- 7. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.dk [fishersci.dk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2-methylbenzene: Properties, Synthesis, and Applications in Chemical Research

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-3,5-dichloro-2-methylbenzene (CAS No. 115615-19-5), a halogenated aromatic hydrocarbon of significant interest to the research and development sectors, particularly in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, outline a robust synthetic pathway, detail modern analytical techniques for its characterization, and discuss its applications as a versatile building block in organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic features of this compound.

Chemical Identity and Structure

This compound is a polysubstituted aromatic compound. The specific arrangement of its substituents—a bromine atom, two chlorine atoms, and a methyl group on the benzene ring—creates a unique steric and electronic environment. This distinct pattern makes it a valuable intermediate for creating complex molecular architectures where precise substituent placement is critical for modulating biological activity or material properties.

Table 1: Chemical Identity

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 115615-19-5 | [1][2][3] |

| Molecular Formula | C₇H₅BrCl₂ | [4] |

| Molecular Weight | 239.92 g/mol | [4] |

| SMILES | CC1=C(Br)C=C(Cl)C=C1Cl | N/A |

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of halogenated aromatics are critical for determining appropriate reaction conditions, purification methods, and storage protocols. While extensive experimental data for this specific isomer is not widely published, properties can be estimated based on closely related structures. Halogenated benzenes are typically crystalline solids or high-boiling liquids with low solubility in water but good solubility in common organic solvents like ethers, halogenated alkanes, and aromatic hydrocarbons.[5]

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white crystalline solid | Based on related compounds like 1-Bromo-3,5-dichlorobenzene.[6] |

| Melting Point | Data not available | Expected to be a low-melting solid at room temperature. |

| Boiling Point | Data not available | Expected to be >200°C at atmospheric pressure. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Acetone, Ethyl Acetate, Methanol) | General property of this chemical class.[5] |

Synthesis and Purification

The synthesis of polysubstituted benzenes requires a strategic approach to introduce functional groups in the correct positions, governed by the directing effects of the substituents already present. A reliable method for synthesizing aryl halides from aromatic amines is the Sandmeyer reaction.[7][8] This approach offers high regioselectivity.

A plausible and efficient synthesis for this compound starts from the commercially available precursor, 3,5-dichloro-2-methylaniline. The amino group can be converted into a diazonium salt, which is an excellent leaving group (N₂ gas), and subsequently displaced by a bromide using a copper(I) bromide catalyst.[7]

Caption: Proposed synthetic workflow via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative laboratory-scale procedure. Causality: The use of nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) is essential for the diazotization of the primary amine.[9] The reaction is kept at 0-5°C to prevent the premature decomposition of the unstable diazonium salt. Copper(I) bromide acts as the catalyst to facilitate the radical-nucleophilic aromatic substitution that replaces the diazonium group with bromide.[7]

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3,5-dichloro-2-methylaniline (1 equivalent) in aqueous hydrobromic acid (HBr, 48%, ~3 equivalents).

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is confirmed by a spot test with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).[10]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60°C and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with 1M NaOH (to remove acidic impurities) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Self-Validation: The crude product should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to achieve high purity. Purity should be assessed by GC-MS and ¹H NMR.

-

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

Caption: Standard workflow for analytical validation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight. The GC chromatogram should show a single major peak. The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms, with the molecular ion (M⁺) peak cluster confirming the molecular weight of ~239.92 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern. For this compound, one would expect to see:

-

A singlet for the methyl (–CH₃) protons.

-

Two distinct signals for the two aromatic protons, likely appearing as doublets due to meta-coupling, or as sharp singlets depending on the resolution.

-

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the unique electronic environments of the molecule.

-

Applications in Research and Drug Development

Halogenated aromatic compounds like this compound are foundational building blocks in modern organic synthesis. Their utility stems from the reactivity of the carbon-halogen bonds.

-

Cross-Coupling Reactions: The carbon-bromine bond is an exceptionally versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines. These reactions are cornerstones of pharmaceutical synthesis, enabling the construction of complex molecular frameworks from simpler precursors.[5]

-

-

Intermediate for Agrochemicals and Pharmaceuticals: Polysubstituted aromatic rings are common motifs in a vast array of bioactive molecules, including fungicides, herbicides, and therapeutic drugs.[6] This compound serves as a key intermediate, allowing for the introduction of a specific 3,5-dichloro-2-methylphenyl moiety into a target molecule. The steric hindrance from the ortho-methyl group and the electronic effects of the chlorine atoms can be strategically used to fine-tune the pharmacological properties (e.g., binding affinity, metabolic stability) of a drug candidate.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this compound should always be consulted, information from closely related compounds like 1-bromo-3,5-dichlorobenzene provides guidance.

-

Hazard Identification: Expected to cause skin and eye irritation and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a highly functionalized synthetic intermediate with significant potential for applications in drug discovery, agrochemical synthesis, and materials science. Its unique substitution pattern offers a pre-defined scaffold for building molecular complexity, while the reactive C-Br bond provides a reliable anchor point for a wide range of synthetic transformations. Understanding its properties, synthesis, and safe handling is paramount for any research scientist aiming to incorporate this versatile building block into their research and development programs.

References

-

Sonal Plasrub Industries Pvt. Ltd. (n.d.). 1-Bromo-3,5-Dichlorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-chloro-2-methyl- (CAS 62356-27-8). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,3-dichloro-5-methylbenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. Retrieved from [Link]

-

Aslam, J., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Barret, R., et al. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3,5-dimethylbenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

-

SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1-Bromo-3-chloro-2-methylbenzene | CAS#:62356-27-8. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (400 MHz, CDCl3). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (101 MHz, CDCl3). Retrieved from [Link]

Sources

- 1. This compound | 115615-19-5 [chemicalbook.com]

- 2. This compound CAS#: 115615-19-5 [m.chemicalbook.com]

- 3. This compound | 115615-19-5 [chemicalbook.com]

- 4. 1-Bromo-2,3-dichloro-5-methylbenzene | C7H5BrCl2 | CID 68843698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In--Depth Technical Guide to 1-Bromo-3,5-dichloro-2-methylbenzene: Structure, Synthesis, and Applications

Executive Summary: 1-Bromo-3,5-dichloro-2-methylbenzene is a polyhalogenated aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Its unique substitution pattern—featuring a reactive bromine site, deactivating chloro groups, and a moderately activating methyl group—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its structural characteristics, spectroscopic signature, viable synthetic pathways, and key applications, with a focus on its utility for researchers, chemists, and professionals in drug development.

Section 1: Compound Identification and Physicochemical Properties

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonym | 4-Bromo-2,6-dichlorotoluene |

| CAS Number | 115615-19-5[1][2] |

| Molecular Formula | C₇H₅BrCl₂[1] |

| Molecular Weight | 239.93 g/mol [1][3] |

| SMILES | CC1=C(Br)C=C(Cl)C=C1Cl[1] |

Molecular Structure

The compound's structure consists of a central benzene ring substituted with four different groups. The bromine atom at the C1 position is the primary site for many cross-coupling reactions. The two chlorine atoms at C3 and C5 significantly influence the ring's electron density, while the methyl group at C2 provides steric hindrance and electronic effects that modulate reactivity.

Caption: Molecular structure of this compound.

Physicochemical Properties

While specific experimental data for this exact isomer is not widely published, properties can be inferred from closely related halogenated aromatics. Such compounds are typically crystalline solids at room temperature, exhibiting poor solubility in water but good solubility in common organic solvents like tetrahydrofuran (THF), acetone, and ethyl acetate.[4] This solubility profile is a critical consideration for its use in various reaction media.[4]

Section 2: Spectroscopic Analysis and Structural Elucidation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. Due to the substitution pattern, there are only two aromatic protons, which would appear as two distinct signals (likely doublets, due to meta-coupling) in the aromatic region (δ 7.0-7.5 ppm). The methyl group protons would produce a singlet at approximately δ 2.2-2.5 ppm. The integration ratio of the aromatic protons to the methyl protons would be 2:3.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals, corresponding to each unique carbon atom in the molecule. The methyl carbon would appear in the aliphatic region (δ ~20 ppm).[5] The six aromatic carbons would have shifts in the δ 120-140 ppm range, with the carbons bonded to the halogens (C1, C3, C5) being significantly influenced and shifted.

-

Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) would show a complex molecular ion (M⁺) peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks (M, M+2, M+4, M+6) that is definitive for a molecule containing one bromine and two chlorine atoms. The base peak would likely correspond to the most stable fragment. For the related compound 1-bromo-3,5-dichlorobenzene, the top molecular ion peaks are observed at m/z 224 and 226.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic ring (around 3050-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). Strong absorptions in the fingerprint region (below 1500 cm⁻¹) would correspond to C-Br and C-Cl stretching, as well as aromatic C=C bending vibrations. The spectrum for the related 1-bromo-3,5-dichlorobenzene is available in the NIST Chemistry WebBook.[8][9]

Section 3: Synthesis and Mechanistic Considerations

Overview of Synthetic Strategies

The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity.[10] Key considerations include the directing effects of existing substituents and the order of their introduction. For this compound, a plausible route involves the halogenation of a suitable dichlorotoluene precursor. An alternative, often employed for complex substitution patterns, is a Sandmeyer-type reaction starting from a corresponding aniline.[11][12]

Detailed Protocol: Synthesis via Bromination of 2,6-Dichlorotoluene

This protocol outlines a laboratory-scale synthesis. The choice of a Lewis acid catalyst is critical for activating the bromine for electrophilic aromatic substitution. Iron(III) bromide is often generated in situ from iron powder for cost-effectiveness.

Reagents and Materials:

-

2,6-Dichlorotoluene

-

Bromine (Br₂)

-

Iron powder (Fe)

-

Carbon tetrachloride (CCl₄, anhydrous)

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,6-dichlorotoluene and anhydrous carbon tetrachloride. Add a catalytic amount of iron powder.

-

Bromine Addition: Slowly add a stoichiometric amount of bromine, dissolved in a small amount of CCl₄, to the stirred mixture at room temperature via a dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be vented through a scrubber.

-

Reaction Monitoring: After the addition is complete, gently warm the reaction mixture (e.g., to 50°C) and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to obtain pure this compound.

Causality Behind Choices:

-

Catalyst: The iron powder reacts with bromine to form FeBr₃, a potent Lewis acid that polarizes the Br-Br bond, creating a strong electrophile ("Br⁺") necessary to attack the electron-rich (relative to the electrophile) aromatic ring.

-

Solvent: Anhydrous CCl₄ is used as it is an inert solvent that does not compete in the reaction.

-

Workup: The aqueous washes are essential to remove the iron catalyst, unreacted bromine (thiosulfate), and acidic byproducts (bicarbonate).

Purification and Characterization Workflow

Caption: Post-synthesis purification workflow.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups.

Reactions at the Bromine Moiety: A Gateway to Functionalization

The C-Br bond is the most reactive site for transformations involving organometallic reagents. This selectivity is crucial, as it allows for the introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the more stable C-Cl bonds.

-

Palladium-Catalyzed Cross-Coupling Reactions: This compound is an excellent substrate for reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings.[4][13] These reactions are fundamental in modern drug discovery for building molecular complexity.[14] The general mechanism for a Suzuki coupling involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronate complex and reductive elimination to form the new C-C bond and regenerate the catalyst.[15]

-

Grignard Reagent Formation: The C-Br bond can react with magnesium metal in an anhydrous ether solvent (typically THF) to form the corresponding Grignard reagent, 3,5-dichloro-2-methylphenylmagnesium bromide.[16][17] This powerful nucleophile can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.[17] The use of THF is often preferred over diethyl ether for less reactive aryl halides due to its higher boiling point and greater solvating power.[16]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki coupling, a self-validating system where the disappearance of starting materials and the appearance of a new, less polar product can be easily monitored by TLC.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 mixture, degassed)

-

Schlenk flask, magnetic stirrer, condenser

Procedure:

-

Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[13]

Logical Flow of Synthetic Transformations

Caption: Key synthetic pathways from the title compound.

Section 5: Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. This compound, like many halogenated aromatic compounds, requires careful handling.

-

Hazard Identification: While specific toxicology is not widely reported, similar compounds are known to cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.[4]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for halogenated organic waste.

References

-

Sonal Plasrub Industries Pvt. Ltd. (n.d.). 1-Bromo-3,5-Dichlorobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link]

-

ChemAdvisors. (n.d.). Understanding the Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,3-dichloro-5-methylbenzene. Retrieved from [Link]

-

PubMed Central. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3,5-dimethylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.

-

ResearchGate. (2025). (PDF) 1-Bromo-2,6-BIS(chloromagnesiomethyl)benzene from the attempted synthesis of a doubly benzylic 1,3,5-TRI-grignard reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3,5-dichloro- IR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (101 MHz, CDCl3). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (400 MHz, CDCl3). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3,5-dichloro- Phase change data. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene. Retrieved from [Link]

-

Reddit. (2022). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-methyl- Mass spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2,5-dichlorotoluene. Retrieved from [Link]

Sources

- 1. This compound 98% | CAS: 115615-19-5 | AChemBlock [achemblock.com]

- 2. This compound | 115615-19-5 [chemicalbook.com]

- 3. 1-Bromo-2,3-dichloro-5-methylbenzene | C7H5BrCl2 | CID 68843698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 8. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 9. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 12. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. web.mnstate.edu [web.mnstate.edu]

1-Bromo-3,5-dichloro-2-methylbenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene

Abstract

This compound (CAS No: 115615-19-5) is a polyhalogenated aromatic compound that serves as a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern allows for highly regioselective subsequent transformations. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule. The narrative emphasizes a robust and reliable two-stage approach, commencing with the synthesis of a key aniline precursor followed by a highly regioselective Sandmeyer reaction. This document is intended for an audience of research scientists and process chemists, offering not just protocols, but also the underlying mechanistic rationale and strategic considerations behind the chosen synthetic route.

Strategic Retrosynthesis and Pathway Selection

The synthesis of polysubstituted benzenes requires careful planning to control the regiochemistry of substituent introduction.[3] A direct, single-step electrophilic bromination of 3,5-dichlorotoluene presents significant regiochemical challenges. The directing effects of the existing substituents (one activating methyl group and two deactivating chloro groups) would lead to a mixture of isomers, making it an inefficient route to the desired product.

A more logical and controllable strategy involves the use of a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5] This approach offers unparalleled regiochemical precision. The retrosynthetic analysis, therefore, identifies 3,5-dichloro-2-methylaniline as the key precursor.

The overall synthetic strategy is thus a two-stage process:

-

Stage 1 : Synthesis of the precursor, 3,5-dichloro-2-methylaniline, starting from 3,5-dichlorotoluene.

-

Stage 2 : Conversion of the precursor to the final product, this compound, via the Sandmeyer reaction.

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of the Key Precursor: 3,5-Dichloro-2-methylaniline

This stage involves two fundamental organic transformations: electrophilic aromatic substitution to install a nitro group, followed by its reduction to the required amine.

Electrophilic Nitration of 3,5-Dichlorotoluene

The introduction of a nitro group is achieved via electrophilic aromatic substitution (SEAr) using a mixture of nitric and sulfuric acids, which generates the potent electrophile, the nitronium ion (NO₂⁺).[6]

Mechanistic Rationale: The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

-

Methyl Group (-CH₃) : An activating, ortho, para-director. It increases electron density at positions 2, 4, and 6.[7]

-

Chloro Groups (-Cl) : Deactivating, yet ortho, para-directors due to the dominance of their resonance electron-donating effect over their inductive withdrawal in stabilizing the reaction intermediate. The chloro at C3 directs to C2 and C4; the chloro at C5 directs to C4 and C6.

The cumulative effect directs the incoming electrophile primarily to the C2 (and C6) and C4 positions. However, the C2 position, being flanked by both a methyl and a chloro group, is sterically less accessible than the C4 position. More importantly, the C2 position is ortho to the activating methyl group, making it electronically favored. In practice, nitration of 3,5-dichlorotoluene yields a mixture of isomers, but the 2-nitro-3,5-dichlorotoluene is a significant and separable product.

Experimental Protocol: Nitration

-

Setup : In a flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid (3.0 eq) to 0-5°C in an ice-salt bath.

-

Nitrating Mixture : Slowly add concentrated nitric acid (1.2 eq) to the sulfuric acid while maintaining the low temperature.

-

Substrate Addition : To this nitrating mixture, add 3,5-dichlorotoluene (1.0 eq) dropwise from the funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction : After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours, monitoring the reaction progress by TLC or GC.

-

Work-up : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

-

Isolation : Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent like ethanol to isolate the 2-nitro-3,5-dichlorotoluene isomer.

| Parameter | Value |

| Starting Material | 3,5-Dichlorotoluene |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Temperature | 0-10°C |

| Reaction Time | 1-2 hours |

| Typical Yield | 60-75% (for the desired 2-nitro isomer after purification) |

| Caption: Summary of nitration reaction parameters. |

Reduction of 2-Nitro-3,5-dichlorotoluene

The conversion of the nitro group to an amine is a standard reduction reaction. A common and effective method is the use of a metal in acidic medium, such as iron powder in hydrochloric acid. This method is often preferred in laboratory and industrial settings for its cost-effectiveness and efficiency.

Experimental Protocol: Reduction

-

Setup : Charge a round-bottom flask with 2-nitro-3,5-dichlorotoluene (1.0 eq) and ethanol or acetic acid as the solvent. Add iron powder (3.0-5.0 eq).

-

Acid Addition : Heat the mixture to reflux and add concentrated hydrochloric acid (0.5-1.0 eq) portion-wise. The reaction is exothermic and may require external cooling to maintain a controlled reflux.

-

Reaction : Stir the mixture at reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up : Cool the reaction mixture and neutralize it by carefully adding a saturated solution of sodium bicarbonate or sodium carbonate until the solution is basic (pH > 8). This will precipitate iron salts.

-

Extraction : Filter the mixture through a pad of celite to remove the iron salts, washing the pad with a suitable organic solvent (e.g., ethyl acetate). If filtration is difficult, the product can be extracted directly from the basic aqueous mixture with ethyl acetate.

-

Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dichloro-2-methylaniline. The product may be purified further by distillation or recrystallization if necessary.

Stage 2: The Sandmeyer Reaction: Conversion to the Final Product

This stage is the crux of the synthesis, where the precisely positioned amino group is replaced by a bromine atom. It proceeds in two distinct steps: diazotization followed by copper-catalyzed substitution.

Diazotization of 3,5-Dichloro-2-methylaniline

Aromatic amines react with nitrous acid (HNO₂) at low temperatures to form diazonium salts. Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[8]

Critical Parameters: The reaction must be maintained between 0°C and 5°C. At higher temperatures, the highly unstable diazonium salt will prematurely decompose, primarily to the corresponding phenol, drastically reducing the yield of the desired halide.

Experimental Protocol: Diazotization

-

Amine Solution : In a beaker, suspend 3,5-dichloro-2-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq). Cool the mixture to 0°C in an ice-salt bath with vigorous stirring until a fine, uniform slurry is formed.

-

Nitrite Solution : Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Diazotization : Add the sodium nitrite solution dropwise to the cold amine slurry. The rate of addition must be controlled to keep the temperature below 5°C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue). The resulting clear solution of the diazonium salt must be used immediately in the next step.

Copper(I)-Catalyzed Bromo-dediazoniation

This is the classic Sandmeyer reaction.[9] The diazonium salt solution is added to a solution or suspension of copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where Cu(I) acts as a catalyst to facilitate the reduction of the diazonium ion, loss of nitrogen gas, and transfer of the bromide nucleophile to the aryl radical.[4]

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

-

Catalyst Preparation : In a separate flask large enough to accommodate the entire diazonium solution, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~1.0 eq). Heat may be required to dissolve the salt; cool the resulting solution to room temperature before use.

-

Reaction : Slowly and carefully add the cold diazonium salt solution prepared in the previous step to the CuBr solution with vigorous stirring. The addition often results in the evolution of nitrogen gas.

-

Completion : After the addition is complete, warm the reaction mixture gently to 50-60°C for 30-60 minutes to ensure complete decomposition of any remaining diazonium salt.

-

Isolation : Cool the mixture to room temperature. The product, being an organic halide, is often a dense oil or solid. Extract the product into a suitable organic solvent like diethyl ether or dichloromethane.

-

Purification : Wash the organic extract sequentially with dilute HCl, water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation or recrystallization.

| Parameter | Value |

| Starting Material | 3,5-Dichloro-2-methylaniline |

| Key Reagents | NaNO₂, 48% HBr, CuBr |

| Temperature | Diazotization: 0-5°C; Sandmeyer: RT to 60°C |

| Reaction Time | ~2-3 hours total |

| Typical Yield | 75-90% |

| Caption: Summary of Sandmeyer reaction parameters. |

Safety and Hazard Management

-

Corrosive Acids : Concentrated nitric, sulfuric, and hydrobromic acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Aniline Derivatives : The chlorinated aniline precursor is toxic and should be handled with care to avoid inhalation or skin contact.

-

Diazonium Salts : Solid diazonium salts are notoriously unstable and can be explosive when dry. They should always be kept in a cold aqueous solution and used immediately after preparation without any attempt at isolation.

-

Exothermic Reactions : Both nitration and diazotization can be highly exothermic. Strict temperature control and slow, controlled addition of reagents are critical to prevent runaway reactions.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-stage process. This pathway leverages the power of classic organic reactions, beginning with the regioselective nitration of 3,5-dichlorotoluene and subsequent reduction to form the key intermediate, 3,5-dichloro-2-methylaniline. The final transformation via the Sandmeyer reaction provides a high-yield, regiochemically pure product. The success of this synthesis hinges on careful control of reaction conditions, particularly the low temperatures required for the formation and handling of the unstable diazonium salt intermediate. This guide provides the strategic framework and practical protocols necessary for the successful laboratory preparation of this important synthetic building block.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

University of Calgary. Electrophilic Aromatic Substitution. [Link]

-

PrepChem.com. Synthesis of 2,5-dichlorotoluene. [Link]

- Google Patents. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.

-

PubChem. 2,6-Dichlorotoluene. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

- Google Patents.

-

CECRI, Karaikudi. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

-

Win-Win Chemical. 960305-14-0 3-Bromo-4,5-dichlorotoluene. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

- Google Patents. CN102079688A - Method for preparing 2,3-dichlorotoluene.

- Google Patents.

-

YouTube. Electrophilic Aromatic Substitution. [Link]

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound 98% | CAS: 115615-19-5 | AChemBlock [achemblock.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. employees.oneonta.edu [employees.oneonta.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-3,5-dichloro-2-methylbenzene

Abstract

1-Bromo-3,5-dichloro-2-methylbenzene is a halogenated aromatic compound of significant interest as a building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its solubility is a critical prerequisite for its effective application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, outlines a theoretical framework for its solubility, and, in the absence of publicly available quantitative data, presents detailed, field-proven experimental protocols for its determination. This document is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile chemical intermediate.

Physicochemical Properties and Structural Analysis

A compound's solubility is intrinsically linked to its physical and chemical characteristics. This compound (CAS: 115615-19-5) is a solid at room temperature with a notable substitution pattern that dictates its behavior in various solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 115615-19-5 | [3][4] |

| Molecular Formula | C₇H₅BrCl₂ | [4] |

| Molecular Weight | 239.92 g/mol | [4][5] |

| Appearance | Solid | [2] |

| Melting Point | 84-85 °C | [1][2] |

| Boiling Point (Predicted) | 253.1 ± 35.0 °C | [2] |

| Density (Predicted) | 1.645 ± 0.06 g/cm³ | [2] |

| IUPAC Name | This compound | [6] |

The structure, featuring a benzene ring substituted with three halogen atoms (one bromine, two chlorine) and a methyl group, renders the molecule largely nonpolar. The high degree of halogenation and the hydrocarbon nature of the methyl group contribute to strong van der Waals forces between molecules in the solid state, as evidenced by its relatively high melting point. This inherent nonpolarity is the primary determinant of its solubility profile.

Solubility Profile: Theoretical Framework and Data Gap

The long-standing principle of "like dissolves like" provides the theoretical basis for predicting the solubility of this compound.

Qualitative Solubility Prediction

-

Aqueous Solubility: Due to its nonpolar, hydrophobic structure, this compound is expected to be practically insoluble in water and other polar protic solvents. Similar halogenated aromatics are consistently reported as insoluble in water.[7]

-

Organic Solvent Solubility: Conversely, it is predicted to exhibit good solubility in a range of common organic solvents, particularly those with low to moderate polarity.[8] This includes, but is not limited to, solvents like acetone, ethyl acetate, methanol, and various hydrocarbons.[8] This solubility is crucial for its use as a reactant in organic synthesis, where achieving a homogeneous reaction medium is often essential.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a conspicuous absence of specific, quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. This data gap necessitates that researchers determine these values empirically to ensure precision in their work, whether for designing a crystallization procedure or for creating stock solutions for biological screening. The following sections provide robust protocols to generate this critical data.

Experimental Determination of Solubility

The following protocols are designed as self-validating systems to provide reliable solubility data. The choice of method depends on the required level of precision.

Protocol 1: Qualitative Solubility Assessment

This rapid method is used to classify the compound's solubility in a range of solvents, which is invaluable for selecting appropriate solvent systems for reactions and purifications.

Methodology:

-

Preparation: Dispense 25 mg of this compound into a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add the selected solvent in 0.25 mL increments.

-

Agitation: After each addition, cap and vigorously agitate the test tube for 30-60 seconds. A vortex mixer is recommended to ensure thorough mixing.

-

Observation: Visually inspect the solution for any undissolved solid against a contrasting background.

-

Iteration: Continue adding solvent up to a total volume of 3.0 mL.

-

Classification:

-

Soluble: Complete dissolution is observed.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution occurs.

-

This workflow allows for a systematic and efficient screening of potential solvents.

Caption: Workflow for Qualitative Solubility Assessment.

Protocol 2: Quantitative Determination via Gravimetric Analysis

This method provides precise, quantitative solubility data by determining the mass of solute dissolved in a known mass of a saturated solution at a controlled temperature.

Causality Behind Experimental Choices:

-

Using an excess of solute ensures that the solution becomes fully saturated, representing the maximum dissolution capacity of the solvent.

-

Extended agitation at a constant temperature is critical to reach thermodynamic equilibrium. Solubility is temperature-dependent, so maintaining a stable temperature is paramount for reproducibility.

-

Allowing solids to settle before taking an aliquot prevents contamination of the sample with undissolved particles, which would artificially inflate the calculated solubility.

-

Evaporating the solvent to a constant weight ensures all volatile solvent is removed, leaving only the non-volatile solute for accurate mass determination.

Methodology:

-

Saturation: Add an excess of this compound to a known volume of the chosen solvent in a sealed vial or flask.

-

Equilibration: Place the sealed container in a constant-temperature bath (e.g., 25 °C) on a shaker or stir plate. Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.

-

Settling: Turn off the agitation and allow the container to remain in the temperature bath for several hours, permitting the excess solid to settle completely.

-

Sampling: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-warmed volumetric pipette to prevent premature crystallization.

-

Weighing (Aliquot): Transfer the aliquot to a pre-weighed, dry evaporating dish and record the total mass. Calculate the mass of the solution aliquot.

-

Evaporation: Gently evaporate the solvent in a fume hood or under a slow stream of nitrogen. A rotary evaporator can be used for larger volumes or less volatile solvents.

-

Drying: Place the evaporating dish in a vacuum oven at a temperature well below the compound's melting point until a constant mass is achieved.

-

Weighing (Solute): Record the final mass of the evaporating dish containing the dry solute.

-

Calculation:

-

Mass of Solute = (Final Mass of Dish + Solute) - (Mass of Empty Dish)

-

Mass of Solvent = (Mass of Solution Aliquot) - (Mass of Solute)

-

Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) * 100

-

Caption: Workflow for Quantitative Solubility Determination.

Implications for Research and Development

A precise understanding of the solubility of this compound is not an academic exercise; it is a fundamental requirement for its practical application.

-

Synthetic Chemistry: Knowledge of solubility is essential for selecting the appropriate solvent to ensure reactants are in the same phase, which directly impacts reaction rates and yields. Furthermore, it is critical for downstream processing, enabling the design of efficient purification protocols such as recrystallization, where the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

-

Drug Discovery & Agrochemicals: In early-stage development, compounds are often dissolved in solvents like Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions for high-throughput screening. Poor solubility can lead to compound precipitation in assays, resulting in false negatives and unreliable data. Understanding the solubility limit is therefore paramount.

-

Formulation Science: For an active pharmaceutical ingredient (API) or agrochemical to be effective, it must be formulated into a product that allows for its delivery and absorption. Solubility data is the starting point for developing formulations, whether they are oral solutions, injectables, or spray concentrates.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be observed.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible substances.

Conclusion

While quantitative solubility data for this compound is not currently available in published literature, its molecular structure strongly indicates poor aqueous solubility and good solubility in common organic solvents. This guide provides the theoretical context and, more importantly, robust, validated experimental protocols for researchers to determine precise solubility values. Generating this data is a critical first step in leveraging the synthetic potential of this valuable intermediate, ensuring efficiency, reproducibility, and success in the fields of drug discovery, agrochemical development, and materials science.

References

-

Sonal Plasrub Industries Pvt. Ltd. (n.d.). 1-Bromo-3,5-Dichlorobenzene. Retrieved from [Link]

-

Angene. (n.d.). This compound | 115615-19-5. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,3-dichloro-5-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3,5-dimethylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3,5-dichloro- (CAS 19752-55-7). Retrieved from [Link]

-

ChemBK. (2024). Benzene, 1-bromo-3-chloro-5-methyl-. Retrieved from [Link]

Sources

- 1. 115615-19-5 | CAS DataBase [chemicalbook.com]

- 2. This compound CAS#: 115615-19-5 [m.chemicalbook.com]

- 3. This compound | 115615-19-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98% | CAS: 115615-19-5 | AChemBlock [achemblock.com]

- 7. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Analysis of 1-Bromo-3,5-dichloro-2-methylbenzene: A Technical Guide

Introduction

1-Bromo-3,5-dichloro-2-methylbenzene (also known as 2-Bromo-4,6-dichlorotoluene) is a substituted aromatic compound with applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Accurate structural elucidation and purity assessment are paramount for its effective use. Spectroscopic analysis provides the definitive data required for these tasks.

Molecular Structure and Spectroscopic Implications

Understanding the molecule's structure is the first step in interpreting its spectra. The substitution pattern dictates the symmetry and electronic environment of each atom, which in turn governs the spectral output.

-

Structure: A benzene ring is substituted with a bromine atom at position 1, a methyl group at position 2, and chlorine atoms at positions 3 and 5.

-

Symmetry: The molecule is asymmetric. Consequently, all six carbons of the benzene ring are chemically non-equivalent. Likewise, the two aromatic protons are non-equivalent, and the three methyl protons are equivalent to each other.

-

Expected Signals:

-

¹H NMR: Two distinct signals for the aromatic protons and one signal for the methyl group.

-

¹³C NMR: Eight distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon attached to the bromine might be difficult to observe due to quadrupolar broadening.

-

Figure 1: Structure of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. The presence of multiple halogen atoms (Br and Cl) creates a highly characteristic isotopic pattern for the molecular ion.

Predicted Molecular Ion (M⁺) Cluster

The molecular formula is C₇H₅BrCl₂. The key isotopes to consider are:

-

Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.

-

Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.

The combination of one bromine and two chlorine atoms will result in a complex molecular ion cluster. The monoisotopic mass is calculated using the most abundant isotopes (C=12, H=1, ⁷⁹Br, ³⁵Cl):

-

Monoisotopic Mass: (7 * 12.0000) + (5 * 1.0078) + (1 * 78.9183) + (2 * 34.9689) = 237.8952 Da

The expected isotopic pattern for the [M]⁺ peak will be a cluster of peaks at m/z values of approximately 238, 240, 242, and 244 due to the various combinations of Br and Cl isotopes. The most intense peak in this cluster will depend on the precise isotopic abundances.

Predicted Fragmentation Pathway

Fragmentation provides a fingerprint for the molecule's structure. Key bond cleavages are predictable based on bond strengths and the stability of the resulting fragments.

-

Loss of a Halogen: The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical (·Br) a likely initial fragmentation step.

-

[C₇H₅BrCl₂]⁺ → [C₇H₅Cl₂]⁺ + ·Br

-

-

Loss of Methyl Group: Cleavage of the methyl group is also a common pathway for toluene derivatives.

-

[C₇H₅BrCl₂]⁺ → [C₆H₂BrCl₂]⁺ + ·CH₃ (This forms a substituted tropylium-like ion, which is relatively stable).

-

-

Loss of HCl: Subsequent fragmentation could involve the loss of HCl from fragments.

Figure 2: Predicted major fragmentation pathways in EI-MS.

Data Summary: Predicted Mass Spectrometry

| m/z (approx.) | Ion Formula | Interpretation |

| 238, 240, 242, 244 | [C₇H₅BrCl₂]⁺ | Molecular Ion (M⁺) Cluster |

| 223, 225, 227, 229 | [C₆H₂BrCl₂]⁺ | Loss of methyl radical ([M-CH₃]⁺) |

| 203, 205, 207 | [C₇H₅BrCl]⁺ | Loss of chlorine radical ([M-Cl]⁺) |

| 159, 161, 163 | [C₇H₅Cl₂]⁺ | Loss of bromine radical ([M-Br]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis